Serazapine - 115313-22-9

Serazapine

Catalog Number: EVT-1171144
CAS Number: 115313-22-9
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Serazapine is synthesized through multicomponent reactions involving indole derivatives, formaldehyde, and various amines, particularly amino acid derivatives. This classification places it within the broader category of heterocyclic compounds, specifically those that incorporate both nitrogen and oxygen in their ring structures.

Synthesis Analysis

The synthesis of Serazapine typically involves a multicomponent reaction (MCR) that integrates indole, formaldehyde, and an amino hydrochloride. The reaction conditions have been optimized to achieve high yields of the desired product.

Synthesis Method

  1. Starting Materials: The primary substrates include 3-methylindole, formaldehyde, and chloroethylamine hydrochloride.
  2. Solvent: Acetic acid is commonly used as a solvent.
  3. Temperature: The reaction is carried out at temperatures around 45 °C.
  4. Duration: Typical reaction times range from 6 to 12 hours, depending on the specific conditions and desired yield.
  5. Yields: The process can yield Serazapine in good to excellent yields (51-89%) depending on the specific amino acid derivative used .

This method allows for the incorporation of various substituents on the indole ring, enhancing the diversity of the resulting compounds.

Molecular Structure Analysis

Serazapine features a complex molecular structure characterized by a seven-membered ring containing both nitrogen and oxygen atoms.

Structural Details

  • Molecular Formula: The exact molecular formula can vary based on substituents but generally includes multiple nitrogen (N) and oxygen (O) atoms integrated into the indole framework.
  • Ring Structure: The oxadiazepine moiety contributes to its heterocyclic nature, which is crucial for its biological activity.
  • Crystallographic Data: X-ray crystallography has been employed to confirm the structure of Serazapine, providing detailed insights into bond lengths and angles within the molecule .
Chemical Reactions Analysis

Serazapine can participate in various chemical reactions due to its functional groups.

Key Reactions

  1. Nucleophilic Substitution: The nitrogen atoms in Serazapine can act as nucleophiles in substitution reactions, allowing for further functionalization.
  2. Cyclization Reactions: Given its heterocyclic nature, Serazapine can undergo cyclization under certain conditions to form more complex structures.
  3. Reactivity with Electrophiles: The electron-rich regions of the indole system make Serazapine susceptible to electrophilic attack, facilitating additional synthetic routes.

These reactions are critical for developing derivatives with enhanced biological properties.

Mechanism of Action

Proposed Mechanisms

  1. Receptor Binding: Serazapine may bind to serotonin receptors, influencing mood and anxiety pathways.
  2. Modulation of Neurotransmitter Release: It could potentially alter the release of neurotransmitters such as dopamine and norepinephrine, contributing to its pharmacological effects.
  3. Biological Activity: Preliminary studies suggest that compounds similar to Serazapine exhibit antipsychotic and anxiolytic properties .

Further research is necessary to confirm these mechanisms and explore their implications in therapeutic contexts.

Physical and Chemical Properties Analysis

Serazapine exhibits several notable physical and chemical properties.

Applications

Serazapine's unique properties lend it potential applications across various scientific fields.

Potential Applications

  1. Pharmaceutical Development: Due to its structural similarity to known psychoactive compounds, Serazapine could be developed as a novel treatment for psychiatric disorders.
  2. Chemical Biology: Its ability to modulate neurotransmitter systems makes it a candidate for studying neurochemical pathways.
  3. Lead Compound Optimization: The diverse functionalization possibilities allow researchers to explore new derivatives with tailored biological activities .
Introduction to Mirtazapine as a Multifaceted Antidepressant

Historical Development and Food and Drug Administration Approval Trajectory

Mirtazapine’s development originated from structural modifications of the tetracyclic compound mianserin, with early pharmacological characterization conducted under the experimental designation ORG-3770 by Organon International [1] [3]. The compound was engineered to enhance receptor specificity while mitigating the hematological risks associated with earlier antidepressants. Initial clinical trials in the 1980s demonstrated superior antidepressant efficacy with reduced anticholinergic effects compared to tricyclic antidepressants, establishing its therapeutic potential [1] [5].

The Food and Drug Administration granted approval for major depressive disorder treatment in 1996, making mirtazapine the first noradrenergic and specific serotonergic antidepressant introduced in the United States market [1]. This authorization followed extensive phase III trials establishing its efficacy against both placebo and active comparators. Patent protection lasted until 2004, after which generic formulations became available, significantly increasing accessibility [1]. Post-marketing surveillance and investigator-initiated studies subsequently revealed applications extending beyond depression, contributing to its current status as a multifunctional agent. Prescription volume data underscores its clinical adoption, with over 6 million annual United States prescriptions by 2022, ranking it among the top 150 most prescribed medications nationally [1].

Table 1: Key Milestones in Mirtazapine Development and Regulatory Approval

YearEventSignificance
1980sSynthesis and preclinical characterization as ORG-3770Structural optimization from mianserin to reduce toxicity risks
1994Initial New Drug Application submissionBased on multinational efficacy trials in major depressive disorder
1996United States Food and Drug Administration approval (brand name Remeron)First approved noradrenergic and specific serotonergic antidepressant in United States market
2004Patent expirationGeneric formulations introduced, increasing accessibility
2022>6 million annual United States prescriptionsDemonstrated sustained clinical adoption and therapeutic relevance

Classification Within Tetracyclic Antidepressants and Noradrenergic/Specific Serotonergic Antidepressants

Chemically designated as 5-methyl-2,5,19-triazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(15),8,10,12,16,18-hexaene (molecular formula: C₁₇H₁₉N₃; molecular mass: 265.36 g/mol), mirtazapine belongs to the tetracyclic antidepressant class due to its four-ring core structure [1] [3]. Unlike tricyclic antidepressants that predominantly inhibit monoamine reuptake, tetracyclic compounds exhibit complex receptor modulation profiles. Mirtazapine exists as a racemic mixture, with both R(-)- and S(+)-enantiomers contributing to pharmacological activity through α₂-adrenergic receptor antagonism [3].

The noradrenergic and specific serotonergic antidepressant classification reflects mirtazapine’s dual neuromodulatory mechanism: (1) Presynaptic α₂-adrenergic autoreceptor blockade enhances norepinephrine release, while heteroreceptor inhibition increases serotonin release; (2) Potent postsynaptic serotonin 5-hydroxytryptamine-2 (5-HT₂), 5-hydroxytryptamine-3 (5-HT₃), and histamine H₁ receptor antagonism [1] [3]. This configuration amplifies noradrenergic and 5-hydroxytryptamine-1A–mediated serotonergic transmission while avoiding nonselective serotonin receptor activation. The high-affinity histamine H₁ receptor binding (Ki <1 nM) contributes to sedative effects at lower doses, while differential receptor occupancy across dose ranges creates a nonlinear pharmacodynamic profile [1].

Table 2: Mirtazapine Receptor Binding Profile and Functional Consequences

Receptor TargetAffinity (Ki)ActionFunctional Outcome
Histamine H₁0.14–1.6 nMAntagonismSedation, increased appetite, weight gain
α₂-Adrenergic18–40 nMAntagonismIncreased norepinephrine and serotonin release
5-Hydroxytryptamine-2A6.3–20 nMAntagonismReduced anxiety, improved sleep architecture, mitigation of sexual dysfunction
5-Hydroxytryptamine-2C8–39 nMInverse agonismEnhanced dopamine release in prefrontal cortex; antidepressant and antiaddictive effects
5-Hydroxytryptamine-37.9–8.5 nMAntagonismAntinausea effects; gastrointestinal applications
Muscarinic receptors>1000 nMNegligible interactionMinimal anticholinergic side effects

Scope of Clinical and Preclinical Research on Mirtazapine

Preclinical Research Dimensions

Mirtazapine demonstrates significant neuroprotective properties in experimental models, primarily through antioxidative, anti-inflammatory, and anti-apoptotic mechanisms. In cisplatin-induced neurotoxicity models, mirtazapine administration (10–30 mg/kg) reduced oxidative stress markers including malondialdehyde (lipid peroxidation indicator) and 8-hydroxy-2′-deoxyguanosine (DNA damage marker) while elevating glutathione concentrations by 25–40% [3]. The compound inhibits the nod-like receptor family pyrin domain containing 3 inflammasome pathway, suppressing proinflammatory cytokine production (interleukin-1β and interleukin-18) in microglial cells exposed to anesthetic neurotoxins [3]. Additionally, mirtazapine downregulates pro-apoptotic proteins (Bax, Bad, p53) while preserving mitochondrial integrity in neuronal tissue, demonstrating cytoprotection at molecular levels [3].

Substance use disorder research reveals mirtazapine’s ability to attenuate drug-seeking behaviors through 5-hydroxytryptamine-2C inverse agonism. Animal models demonstrate 30–60% reductions in methamphetamine self-administration and conditioned place preference following mirtazapine treatment (1–10 mg/kg) [2] [3]. These effects correlate with normalized dopamine release in the nucleus accumbens and reversed methamphetamine-induced synaptic plasticity, suggesting disease-modifying potential beyond symptomatic management [2].

Table 3: Key Preclinical Research Models and Outcomes

Research DomainExperimental ModelMirtazapine DoseKey Outcomes
NeuroprotectionCisplatin-induced neurotoxicity (rats)10–30 mg/kg/day↓ Malondialdehyde 40%; ↓ 8-OHdG 35%; ↑ glutathione 25%
Antiaddiction potentialMethamphetamine self-administration (rats)1–10 mg/kg↓ Drug-seeking 30–60%; normalized accumbal dopamine
Neuroinflammation modulationIsoflurane-exposed BV2 microglia10–100 µM↓ NLRP3 activation; ↓ interleukin-1β/interleukin-18 50–70%; ↓ reactive oxygen species
Analgesia mechanismsNeuropathic pain models (rats)15–30 mg/kg↓ Tumor necrosis factor-α 45%; ↓ nuclear factor-kappa B activation

Clinical Research Applications

Beyond Food and Drug Administration–approved depression treatment, randomized controlled trials support mirtazapine’s efficacy in diverse conditions:

  • Functional gastrointestinal disorders: A 2025 randomized trial demonstrated significant symptom reduction (p<0.001) in refractory functional dyspepsia using the Nepean Dyspepsia Index, with concomitant anxiety reduction via Visceral Sensitivity Index scores [7]. However, methodological limitations including non-blinded design and short 8-week duration necessitate confirmatory studies.
  • Neurodegenerative comorbidities: Clinical studies report improved depressive symptoms in Parkinson disease (57% response rate) and Alzheimer disease without exacerbating cognitive impairment, attributed to reduced anticholinergic burden compared to tricyclic antidepressants [3].
  • Oncology supportive care: Open-label trials indicate improved quality of life metrics in cancer patients through combined antidepressant, anti-nausea (5-hydroxytryptamine-3 blockade), and sleep-enhancing effects, though controlled data remains limited [3].

Emerging substance use disorder applications show promise in human pilot studies. Methamphetamine-dependent individuals receiving mirtazapine (30 mg/day) exhibited reduced craving intensity (p=0.01) and 50% greater abstinence rates versus placebo after 12 weeks [2]. Similarly, opioid withdrawal studies demonstrate accelerated symptom resolution when combined with buprenorphine, potentially mediated through noradrenergic modulation in locus coeruleus [2].

Table 4: Emerging Clinical Applications Supported by Controlled Trials

Clinical ConditionStudy DesignMirtazapine ProtocolKey Efficacy Outcomes
Functional dyspepsia8-week randomized trial15–30 mg/day add-on↓ Global symptom severity p<0.001; ↑ quality of life p<0.01
Methamphetamine dependence12-week placebo-controlled30 mg/day↓ Craving p=0.01; ↑ abstinence rates 50% vs placebo
Parkinson disease depression8-week open-labelFlexible dosing57% response rate; ↓ depression scores p<0.001
Post-stroke depressionMeta-analysis (5 trials)15–45 mg/dayPooled response rate 68% (95% confidence interval 59–76%)

Research gaps persist regarding mirtazapine’s disease-modifying potential in neurodegeneration, long-term outcomes in substance use disorders, and biomarker-defined subpopulations for precision prescribing. Current investigations focus on glutamatergic interactions (potentially shared with ketamine) and neuroplasticity enhancement, representing promising future research directions that may expand its therapeutic footprint [2] [5] [6].

Properties

CAS Number

115313-22-9

Product Name

Serazapine

IUPAC Name

methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C22H23N3O2/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23/h3-10,19H,11-14H2,1-2H3

InChI Key

WPGUWABWNUSPMW-UHFFFAOYSA-N

SMILES

CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC

Canonical SMILES

CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.